molecular formula C9H16O3 B1348761 7-Oxo-nonanoic acid CAS No. 20356-92-7

7-Oxo-nonanoic acid

Cat. No.: B1348761
CAS No.: 20356-92-7
M. Wt: 172.22 g/mol
InChI Key: BMDUEIZQNLDNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is a derivative of nonanoic acid. It is a nine-carbon fatty acid with a keto group at the seventh position and an amino group at the eighth position.

Mechanism of Action

Target of Action

The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .

Mode of Action

This compound interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .

Biochemical Pathways

The interaction of this compound with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.

Pharmacokinetics

As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, this compound can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action

Biochemical Analysis

Biochemical Properties

7-Oxo-nonanoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of this compound using S-adenosyl-L-methionine as an amino donor . This interaction is crucial for the production of biotin, a vital cofactor in various metabolic processes.

Cellular Effects

This compound influences various cellular processes. It has been shown to alter the phenotype of small intestinal neuroendocrine tumors by affecting cell proliferation, serotonin secretion, and cell morphology . Additionally, this compound impacts cell signaling pathways and gene expression, contributing to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in biotin biosynthesis, such as diaminopelargonic acid aminotransferase . This enzyme catalyzes the conversion of this compound to 8-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway. The binding interactions and enzyme activation are essential for the proper functioning of this metabolic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the persistence of reaction products at the air-water interface during ozonolysis of fatty acid monolayers suggests that this compound can form stable films that impact cellular processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can positively influence metabolic processes without causing toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in cellular metabolism and function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of this compound to produce 8-amino-7-oxononanoate . This intermediate is further processed to form biotin, a vital cofactor in various metabolic reactions. The involvement of this compound in these pathways highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound within cells is crucial for its activity and function in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Oxo-nonanoic acid can be synthesized through the oxidative scission of oleic acid. This process involves the use of hydrogen peroxide as an oxidant and a peroxo-tungsten complex as a phase-transfer catalyst. The reaction is carried out in a biphasic organic-aqueous system at 85°C for 5 hours, resulting in high yields of the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the ozonolysis of oleic acid. This method, although effective, has several drawbacks, including the need for hazardous reagents and the generation of by-products. Alternative green chemistry approaches, such as the use of environmentally friendly oxidants and solvent-free systems, are being explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

7-Oxo-nonanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid: A nine-carbon fatty acid without the keto and amino groups.

    Azelaic acid: A nine-carbon dicarboxylic acid derived from the oxidation of oleic acid.

    Pelargonic acid: Another name for nonanoic acid, highlighting its structural similarity.

Uniqueness

7-Oxo-nonanoic acid is unique due to the presence of both a keto group and an amino group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUEIZQNLDNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942513
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20356-92-7
Record name 7-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxo-nonanoic acid
Reactant of Route 2
Reactant of Route 2
7-Oxo-nonanoic acid
Reactant of Route 3
7-Oxo-nonanoic acid
Reactant of Route 4
7-Oxo-nonanoic acid
Reactant of Route 5
7-Oxo-nonanoic acid
Reactant of Route 6
7-Oxo-nonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.